chloramultilide C

説明

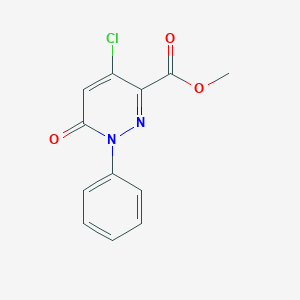

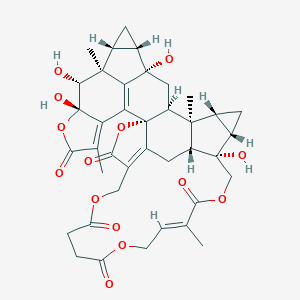

Chloramultilide C is a natural compound extracted from the herbs of Chloranthus spicatus . It is a type of sesquiterpenoid with a molecular formula of C39H42O14 .

Molecular Structure Analysis

The molecular weight of chloramultilide C is 734.8 g/mol . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Physical And Chemical Properties Analysis

Chloramultilide C is a powder . Its density is approximately 1.6±0.1 g/cm3 . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

科学的研究の応用

Biology

Application Summary

Chloramultilide C, found in Chloranthus japonicus, is a metabolite with potential biological significance. Its role as a metabolite suggests it could be involved in various biological processes within the plant.

Methods of Application

Experimental procedures typically involve extracting chloramultilide C from the plant and analyzing its effects on biological systems or its interaction with other biological molecules.

Results and Outcomes

While specific quantitative data on chloramultilide C’s biological roles is limited, its classification as a metabolite indicates it may play a part in the plant’s metabolic pathways .

Medicine

Application Summary

In medicinal research, chloramultilide C’s natural origin offers a promising avenue for drug discovery, particularly in exploring its efficacy and potential as a therapeutic agent.

Methods of Application

Medicinal applications would involve in vitro and in vivo studies to determine the compound’s pharmacodynamics and pharmacokinetics.

Results and Outcomes

The outcomes in medicinal applications would focus on the compound’s therapeutic index, side effects, and effectiveness in disease models .

Chemistry

Application Summary

Chloramultilide C’s unique chemical structure could be utilized in synthetic chemistry for the development of new compounds with similar or enhanced properties.

Methods of Application

Chemical synthesis methods would be employed to replicate or modify the structure of chloramultilide C, followed by analysis using techniques like NMR, mass spectrometry, and X-ray crystallography.

Pharmacology

Application Summary

Pharmacological studies would investigate chloramultilide C’s interactions with biological receptors and its potential as a lead compound for drug development.

Methods of Application

This would involve receptor binding assays, efficacy tests, and toxicity studies to evaluate the compound’s pharmacological profile.

Results and Outcomes

Outcomes would include IC50 values, therapeutic window, and any observed pharmacological activity .

Biotechnology

Application Summary

In biotechnology, chloramultilide C could be explored for its role in genetic engineering, enzyme function, and as a biocatalyst.

Methods of Application

Methods would include genetic manipulation of microorganisms to produce chloramultilide C, and assays to test its activity as a biocatalyst.

Results and Outcomes

Results would focus on the efficiency of production and the catalytic activity of the compound in various biotechnological processes .

Environmental Science

Application Summary

Chloramultilide C could be studied for its impact on environmental systems, such as its role in plant interactions with their environment or its degradation products.

Methods of Application

Environmental applications would involve ecological studies, degradation experiments, and analysis of the compound’s presence in environmental samples.

Results and Outcomes

Findings would include the compound’s stability in different environmental conditions and its effects on ecological systems .

特性

IUPAC Name |

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,29-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42O14/c1-15-7-8-49-25(40)5-6-26(41)50-13-17-18-11-23-34(3,19-9-22(19)37(23,47)14-51-30(15)42)24-12-36(46)21-10-20(21)35(4)29(36)28(38(18,24)52-32(17)44)27-16(2)31(43)53-39(27,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOZXVGMCZGLOH-BQPKVCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7=C8C(C9CC9C8(C6)O)(C(C1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3(C7=C8[C@]([C@@H]9C[C@@H]9[C@]8(C6)O)([C@H]([C@@]1(C7=C(C(=O)O1)C)O)O)C)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

chloramultilide C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。